molecular formula C9H13NO3 B1523818 1-(Cyclopropylcarbamoyl)cyclobutane-1-carboxylic acid CAS No. 1250624-45-3

1-(Cyclopropylcarbamoyl)cyclobutane-1-carboxylic acid

Cat. No. B1523818
CAS RN: 1250624-45-3
M. Wt: 183.2 g/mol
InChI Key: DEHYACBCPSCXRH-UHFFFAOYSA-N
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Description

1-(Cyclopropylcarbamoyl)cyclobutane-1-carboxylic acid, also known as 1-cyclopropylcarbamoyl-3-cyclobutene-1-carboxylic acid or CCCBC, is a cyclic carboxylic acid that has a variety of applications in scientific research and laboratory experiments. CCCBC is a versatile molecule that can be used to study the effects of cyclopropyl groups on the properties of molecules, and it has been used in a variety of biochemical and physiological research applications.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Derivatives : Derivatives of 2-aminocyclobutane-1-carboxylic acid, related to the core structure of 1-(Cyclopropylcarbamoyl)cyclobutane-1-carboxylic acid, have been synthesized through enantiodivergent synthetic sequences. This includes the stereoselective synthesis of free amino acid and bis(cyclobutane) beta-dipeptides (Izquierdo et al., 2005).

  • Structural Studies : The NMR structural study and DFT theoretical calculations on these derivatives revealed strong intramolecular hydrogen bonds, leading to cis-fused [4.2.0]octane structural units. This confers high rigidity to these molecules both in solution and in the gas phase (Izquierdo et al., 2005).

Applications in Tumor Imaging and Treatment

  • Tumor Imaging : Fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), a derivative of the core compound, was synthesized for positron emission tomography (PET) as a new tumor-avid amino acid. This suggests potential applications in tumor delineation and imaging (Shoup & Goodman, 1999).

  • Potential BNCT Agent : The synthesis of 1-amino-3-[2-(1,7-dicarba-closo-dodecaboran(12)-1-yl)ethyl]cyclobutanecarboxylic acid, an unnatural amino acid, indicates its potential use as a boron neutron capture therapy (BNCT) agent for cancer treatment (Srivastava, Singhaus, & Kabalka, 1997).

Chemical Synthesis and Modifications

  • Novel Synthesis Routes : A novel and practical method for the synthesis of 1-aminocyclobutanecarboxylic acid, a related compound, has been developed, showcasing industrial application prospects (Fu Zhi-feng, 2004).

  • Enantioselective Synthesis : The enantioselective synthesis of (+)-(1S,2R) and (−)-(1R,2S)-2-aminocyclobutane-1-carboxylic acids has been achieved, indicating the potential for creating specific isomers for various applications (Gauzy et al., 2004).

Miscellaneous Applications

  • Ring-Opening Metathesis Polymerization (ROMP) : The use of 1-substituted cyclobutene derivatives, related to 1-(Cyclopropylcarbamoyl)cyclobutane-1-carboxylic acid, in ROMP shows potential for the creation of polymers with unique properties (Song et al., 2010).

properties

IUPAC Name

1-(cyclopropylcarbamoyl)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c11-7(10-6-2-3-6)9(8(12)13)4-1-5-9/h6H,1-5H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEHYACBCPSCXRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(=O)NC2CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclopropylcarbamoyl)cyclobutane-1-carboxylic acid

CAS RN

1250624-45-3
Record name 1-(cyclopropylcarbamoyl)cyclobutane-1-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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